![molecular formula C17H21N3O3 B2809195 N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2201498-51-1](/img/structure/B2809195.png)
N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-ethylpiperazine-1-carboxylic acid with an appropriate reagent to introduce the oxo group, followed by coupling with a phenylmethyl halide to form the intermediate. This intermediate is then reacted with prop-2-enamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(4-Methyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide
- N-[[4-(4-Ethyl-3-oxopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide
- N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]but-2-enamide
Uniqueness
N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide is unique due to its specific structural features, such as the combination of a piperazine ring with an ethyl group and an oxo group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[4-(4-ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-15(21)18-11-13-5-7-14(8-6-13)17(23)20-10-9-19(4-2)16(22)12-20/h3,5-8H,1,4,9-12H2,2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSLCWCIJOGULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1=O)C(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2809112.png)
![(Z)-3-((6-hydroxy-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2809113.png)
![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2809114.png)
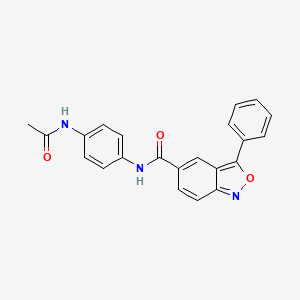
![8-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2809116.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2809118.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2809119.png)
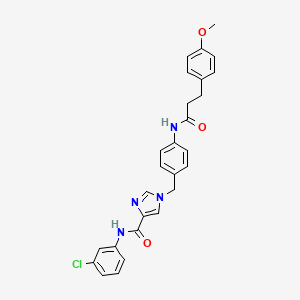
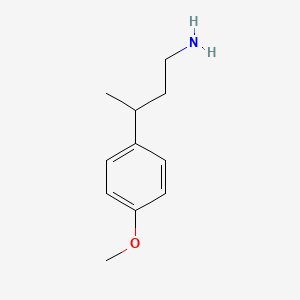
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2809127.png)
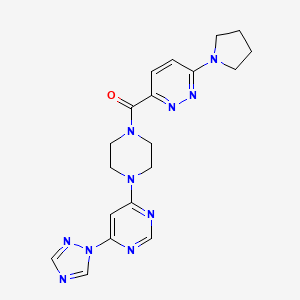
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2809130.png)
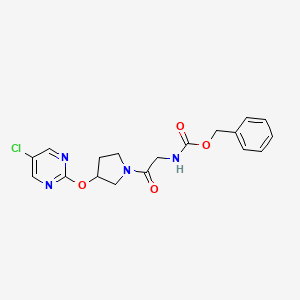
![2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2809133.png)
